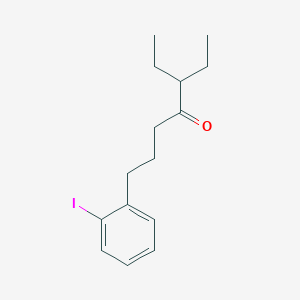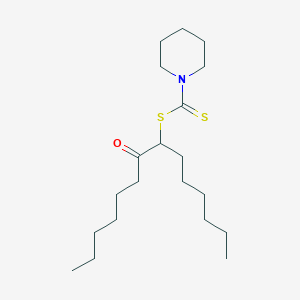
8-Oxotetradecan-7-YL piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxotetradecan-7-YL piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a piperidine ring attached to a carbodithioate group, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with a suitable carbodithioate precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
8-Oxotetradecan-7-YL piperidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of oxo derivatives, while reduction can yield corresponding alcohols or amines . Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
8-Oxotetradecan-7-YL piperidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells . Additionally, it is used in the development of new pharmaceuticals and agrochemicals, making it a valuable compound for industrial applications.
Wirkmechanismus
The mechanism of action of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of bacterial or cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be compared with other piperidine derivatives such as piperine and piperidine itself. While piperine is known for its antioxidant and anticancer properties, this compound has shown unique antimicrobial and anticancer activities . Other similar compounds include piperidine-4-carboxylic acid and piperidine-3-carboxylic acid, which also exhibit various biological activities but differ in their chemical structure and specific applications .
Eigenschaften
CAS-Nummer |
923034-99-5 |
|---|---|
Molekularformel |
C20H37NOS2 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
8-oxotetradecan-7-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C20H37NOS2/c1-3-5-7-10-14-18(22)19(15-11-8-6-4-2)24-20(23)21-16-12-9-13-17-21/h19H,3-17H2,1-2H3 |
InChI-Schlüssel |
DREKPBSGUSIROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)CCCCCC)SC(=S)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
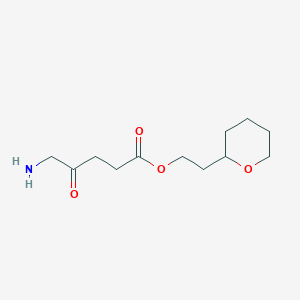
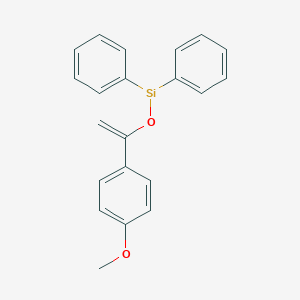
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
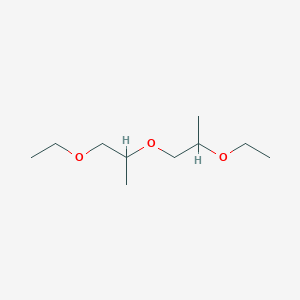
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
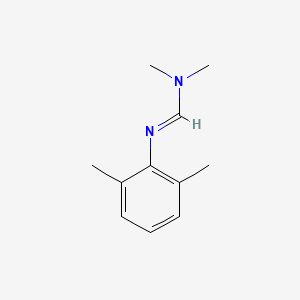
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)
